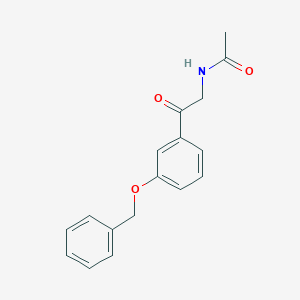

N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide

Overview

Description

N-(2-(3-(Benzyloxy)phenyl)-2-oxoethyl)acetamide is an acetamide derivative featuring a benzyloxy-substituted phenyl group linked to a ketone and an acetamide moiety. This structure combines aromatic, carbonyl, and amide functionalities, making it a versatile intermediate for pharmaceutical and chemical synthesis.

Preparation Methods

Oxidative Cross-Coupling of α-Amino Ketones with Alcohols

Reaction Mechanism and General Procedure

The oxidative cross-coupling method leverages silver-catalyzed C–O bond formation between α-amino ketones and alcohols. In a representative procedure :

-

Substrate Preparation : N-(2-(3-fluorophenyl)-2-oxoethyl)acetamide serves as the α-amino ketone precursor.

-

Catalytic System : AgNO₃ (20 mol%) and tert-butyl hydroperoxide (TBHP, 3 equiv) in 1,2-dichloroethane (DCE) at 80°C for 12 hours.

-

Alcohol Partner : Benzyl alcohol is introduced to install the benzyloxy group.

The reaction proceeds via a radical mechanism, where Ag(I) facilitates the generation of alkoxy radicals from alcohols. These radicals subsequently abstract hydrogen atoms from the α-amino ketone, enabling C–O bond formation .

Optimization of Reaction Conditions

Key parameters affecting yield include:

-

Catalyst Loading : Yields plateau at 20 mol% AgNO₃.

-

Oxidant Equivalents : TBHP ≥ 3 equiv ensures complete conversion.

-

Temperature : Reactions below 70°C result in incomplete coupling .

Table 1. Yield Variation with Reaction Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| AgNO₃ (mol%) | 10–30 | 20 | 85 |

| TBHP (equiv) | 2–4 | 3 | 89 |

| Temperature (°C) | 60–90 | 80 | 85 |

Substrate Scope and Limitations

This method tolerates diverse substituents on the phenyl ring, including halogens (F, Br), electron-donating groups (OMe), and extended aromatic systems (naphthoyl) . However, sterically hindered substrates (e.g., ortho-substituted aryl groups) reduce yields by 15–20% .

Multi-Step Synthesis via Nucleophilic Substitution

Stepwise Reaction Pathway

An alternative route involves sequential functionalization of 3-(benzyloxy)acetophenone :

-

Step 1 : Chloroacetylation of 3-(benzyloxy)acetophenone using chloroacetyl chloride and AlCl₃ in CH₂Cl₂ at 0°C to room temperature (33% yield).

-

Step 2 : Nucleophilic displacement of the chloride with acetamide in the presence of a base (e.g., K₂CO₃).

-

Step 3 : Purification via silica gel chromatography (EtOAc/hexane) .

Critical Intermediate Characterization

The chloroacetyl intermediate exhibits distinct ¹H NMR signals:

Challenges in Step 2

The nucleophilic substitution step is sensitive to moisture, requiring anhydrous conditions. Side products from over-alkylation or hydrolysis can reduce yields by 10–15% .

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Parameter | Oxidative Cross-Coupling | Multi-Step Synthesis |

|---|---|---|

| Yield | 85–93% | 33–53% |

| Reaction Time | 12 hours | 24–48 hours |

| Catalytic System | AgNO₃/TBHP | AlCl₃/base |

| Scalability | Moderate | Low |

| Purification Complexity | Column chromatography | Multiple steps |

The oxidative cross-coupling method offers higher efficiency and fewer purification steps, making it preferable for laboratory-scale synthesis. However, the multi-step approach provides greater control over intermediate functionalization .

Purification and Characterization

Chromatographic Techniques

Final products are typically purified using silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 2:3). Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Below is a detailed comparison of N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide with structurally or functionally related acetamide derivatives.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula; †Molecular weight from MS data in .

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- The benzyloxy group in the target compound and analogs (e.g., ) enhances lipophilicity, which correlates with improved cellular uptake. For instance, compound 11 () demonstrated sub-micromolar IC50 values against cancer cells, attributed to its benzyloxy-phenyl group and extended hydrophobic chain .

- Replacing the benzyloxy-phenyl with an indole ring () reduced molecular weight but retained moderate cytotoxicity, suggesting that aromaticity and hydrogen-bonding capacity are critical for activity .

Synthetic Accessibility

- Yields for benzyloxy-containing acetamides vary widely. Compound 2a () achieved 74.9% yield via hydrazine coupling, while compound 12g () had a low yield (18%), likely due to steric hindrance from the isoindole group . The target compound’s synthesis would require optimization of protecting groups and coupling agents.

Biological Activity Trends Anticancer Potential: Compound 11 () inhibited tubulin polymerization, a mechanism distinct from standard chemotherapeutics. Its benzyloxy-phenyl group may stabilize interactions with tubulin’s colchicine-binding site . Antimicrobial and Cytotoxic Effects: Benzyloxy-acetamides in and showed moderate-to-high cytotoxicity, with compound 12k () achieving 72% yield and potent activity, possibly due to fluorine substitution enhancing electron-withdrawing effects .

Biological Activity

N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide is a compound with a complex structure that includes both an acetamide functional group and a benzyloxy-substituted phenyl group. Its molecular formula is C₁₇H₁₇NO₃, and it has a molecular weight of approximately 283.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 3-(benzyloxy)benzaldehyde with an appropriate amine and acetic anhydride, often using solvents like ethanol or methanol, and acid catalysts such as hydrochloric or sulfuric acid at elevated temperatures (60-80°C) for several hours.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . This is particularly relevant in the context of increasing antibiotic resistance, making compounds like this one valuable for further research and development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro assays suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including MCF-7 (a human breast cancer cell line). The cytotoxic activity is quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values as low as 1.29 μM against MCF-7 cells, suggesting strong potential as an anticancer agent .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The benzyloxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activity or receptor signaling pathways, leading to observed biological effects .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-acetyl-p-aminophenol | Acetamide with para-amino group | Commonly used as an analgesic (acetaminophen) |

| N-benzoyl-p-toluidine | Benzoyl group attached to a toluidine structure | Used in dye synthesis; exhibits different reactivity |

| 3-benzoylpropanoic acid | Contains a benzoyl group and a propanoic acid | Exhibits different biological properties compared to acetamides |

| This compound | Acetamide with benzyloxy substitution | Unique structural configuration leading to distinct biological activities |

This compound stands out due to its specific structural features that combine both benzyloxy and acetamide functionalities, potentially leading to unique biological activities not found in other related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various therapeutic contexts:

- Cytotoxicity Studies : Compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation. For example, certain benzothiazinone derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

- Molecular Docking Studies : Molecular docking studies have indicated favorable binding interactions between these compounds and key biological targets such as kinases involved in cancer progression. This suggests that this compound could be further explored for its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Introduction of the benzyloxy group via nucleophilic substitution or protection of hydroxyl groups under alkaline conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Formation of the 2-oxoethyl moiety through keto-enol tautomerization or oxidation of propargyl alcohols .

- Step 3 : Amide coupling using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., THF) .

Optimization : Yield and purity depend on precise temperature control (60–80°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of intermediates. HPLC monitoring at each step ensures minimal side products .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the benzyloxy group and acetamide linkage. For example, the benzyloxy aromatic protons appear as a triplet at δ 6.8–7.2 ppm, while the acetamide methyl group resonates at δ 2.1 ppm .

- HPLC : Monitor purity (>95%) using a C18 column with a methanol/water gradient .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 312.1234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar acetamide derivatives?

- Methodological Answer : Contradictions often arise from:

- Steric effects : Rotamers in NMR spectra (e.g., split signals for adjacent methyl groups). Use variable-temperature NMR to identify dynamic processes .

- Crystallinity issues : X-ray diffraction resolves ambiguous NOE correlations in NMR .

- Impurity interference : Compare retention times in HPLC with synthetic intermediates to rule out co-elution .

Q. What strategies are effective for optimizing the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the benzyloxy group (e.g., electron-withdrawing substituents like -NO₂ enhance antimicrobial activity) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. For instance, replacing the acetamide’s methyl group with a trifluoromethyl moiety improves half-life .

- Target Binding Studies : Molecular docking (e.g., against COX-2 for anti-inflammatory activity) combined with mutagenesis assays identifies critical binding residues .

Q. How should researchers design experiments to analyze reaction mechanisms involving the 2-oxoethyl group?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in keto-enol equilibria via NMR .

- Kinetic Studies : Monitor reaction progress under varying pH (4–10) to identify rate-determining steps. For example, acidic conditions accelerate imine formation in Schiff base intermediates .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict favorable pathways for oxidation or nucleophilic attacks .

Properties

IUPAC Name |

N-[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-13(19)18-11-17(20)15-8-5-9-16(10-15)21-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMUSTSDFPCPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340299 | |

| Record name | N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115852-00-1 | |

| Record name | N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.